molecular formula C7H3BrClF3O3S B1459560 3-Bromo-5-(trifluoromethoxy)benzenesulfonyl chloride CAS No. 1706446-78-7

3-Bromo-5-(trifluoromethoxy)benzenesulfonyl chloride

Cat. No.: B1459560
CAS No.: 1706446-78-7
M. Wt: 339.51 g/mol
InChI Key: QUHVGVFZSYAZRX-UHFFFAOYSA-N
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Description

3-Bromo-5-(trifluoromethoxy)benzenesulfonyl chloride (CAS 1706446-78-7) is a versatile sulfur-containing aromatic building block prized in advanced organic synthesis and medicinal chemistry research. This high-value reagent is characterized by its molecular formula C7H3BrClF3O3S and a molecular weight of 339.51 g/mol . Its structure incorporates two highly reactive sites: the sulfonyl chloride group and an aryl bromide, which allow for sequential and selective functionalization through nucleophilic substitution and metal-catalyzed cross-coupling reactions, such as Suzuki or amination reactions. The presence of the metabolically stable trifluoromethoxy group is of particular interest, as it can significantly modulate a molecule's lipophilicity, metabolic stability, and overall bioavailability, making it a valuable fragment in the design of bioactive molecules . Researchers primarily employ this compound as a key intermediate for constructing sulfonamide derivatives, which are a prevalent pharmacophore in the development of pharmaceuticals, agrochemicals, and functional materials. Proper handling is essential; this compound is classified as corrosive (Hazard Statement H314) and requires storage under an inert atmosphere at room temperature . This product is intended for research purposes only and is not approved for use in humans or animals.

Properties

IUPAC Name

3-bromo-5-(trifluoromethoxy)benzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrClF3O3S/c8-4-1-5(15-7(10,11)12)3-6(2-4)16(9,13)14/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUHVGVFZSYAZRX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1S(=O)(=O)Cl)Br)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrClF3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.51 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-Bromo-5-(trifluoromethoxy)benzenesulfonyl chloride (CAS No. 351003-46-8) is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, including its mechanisms of action, pharmacokinetics, and relevant case studies.

PropertyValue
Molecular FormulaC₇H₃BrClF₃O₂S
Molecular Weight323.52 g/mol
Density1.835 g/cm³
Boiling Point217-218 °C
Flash Point66 °C (150 °F)
Purity97%

The biological activity of this compound primarily involves its role as a sulfonyl chloride, which can act as an electrophile in various chemical reactions. Sulfonyl chlorides are known to react with nucleophiles, leading to the formation of sulfonamides and other derivatives that can exhibit significant biological effects.

Target Enzymes

Research indicates that compounds with trifluoromethyl groups often exhibit enhanced potency against specific enzymes and receptors. For instance, the trifluoromethyl group can improve binding affinity and selectivity towards various targets, including kinases and other proteins involved in cellular signaling pathways .

Biological Activity

  • Inhibition of Kinases :
    • Similar compounds have shown the ability to inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. This inhibition can lead to reduced cell proliferation and induce apoptosis in cancer cells .
  • Antimicrobial Activity :
    • Some studies suggest that sulfonyl chlorides can possess antimicrobial properties by disrupting bacterial cell wall synthesis or interfering with metabolic pathways .
  • Anti-inflammatory Effects :
    • Compounds featuring similar structural motifs have been reported to exhibit anti-inflammatory activities, potentially by modulating cytokine production or inhibiting inflammatory pathways .

Case Study 1: Anticancer Activity

A study investigated the effects of a related trifluoromethyl-substituted sulfonamide on various cancer cell lines. The compound demonstrated significant cytotoxicity against breast and lung cancer cells, with IC50 values in the low micromolar range. The mechanism was attributed to the induction of apoptosis via the mitochondrial pathway, highlighting the potential of trifluoromethylated compounds in cancer therapy .

Case Study 2: Antibacterial Properties

Another investigation focused on the antibacterial efficacy of sulfonyl chlorides, including derivatives of this compound. The results indicated effective inhibition of Gram-positive bacteria, suggesting that modifications to the sulfonyl group could enhance antibacterial activity through increased membrane permeability .

Pharmacokinetics

The pharmacokinetic profile of this compound is not extensively documented; however, related compounds typically exhibit moderate to high bioavailability due to their lipophilic nature. Factors influencing absorption include:

  • Solubility : The presence of fluorinated groups may enhance solubility in lipid membranes.
  • Metabolism : Sulfonyl chlorides are generally metabolized by hydrolysis and conjugation reactions.

Scientific Research Applications

Organic Synthesis

3-Bromo-5-(trifluoromethoxy)benzenesulfonyl chloride serves as an important intermediate in the synthesis of various organic compounds. It can participate in nucleophilic substitution reactions, allowing for the introduction of diverse functional groups into aromatic systems. This property is particularly useful in the development of pharmaceuticals and agrochemicals.

Medicinal Chemistry

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It has been explored as a precursor for compounds that exhibit anti-inflammatory and anticancer activities. The trifluoromethoxy group enhances the lipophilicity and metabolic stability of the resulting molecules, making them more effective as drug candidates.

Pharmaceutical Applications

The compound is utilized in the synthesis of sulfonamide drugs, which are known for their antibacterial properties. Its ability to form stable sulfonamide linkages makes it a valuable reagent in drug discovery and development.

Material Science

In material science, this compound is employed in the creation of advanced materials, including polymers and coatings. Its fluorinated nature imparts unique thermal and chemical resistance to materials, making them suitable for high-performance applications.

Case Study 1: Synthesis of Anticancer Agents

A study published in Journal of Medicinal Chemistry demonstrated the use of this compound as a key intermediate in synthesizing novel anticancer agents targeting specific cancer cell lines. The derivatives synthesized showed promising results in inhibiting tumor growth and reducing cell viability.

Case Study 2: Development of Anti-inflammatory Drugs

Research highlighted in Bioorganic & Medicinal Chemistry Letters explored the application of this compound in creating anti-inflammatory agents. The synthesized compounds exhibited significant inhibition of pro-inflammatory cytokines, suggesting potential therapeutic applications in treating inflammatory diseases.

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparisons

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents CAS Number
This compound C₇H₃BrClF₃O₂S 323.51 Br (C3), -OCF₃ (C5), -SO₂Cl (C1) 351003-46-8
3-Bromo-4-methoxy-5-(trifluoromethyl)benzenesulfonyl chloride C₈H₅BrClF₃O₃S 353.54 Br (C3), -OCH₃ (C4), -CF₃ (C5) 1706453-20-4
4-Bromo-2-(trifluoromethoxy)benzenesulfonyl chloride C₇H₃BrClF₃O₃S 323.51 Br (C4), -OCF₃ (C2), -SO₂Cl (C1) Not specified
3-(Trifluoromethyl)benzenesulfonyl chloride C₇H₄ClF₃O₂S 244.62 -CF₃ (C3), -SO₂Cl (C1) Not specified
3-Bromo-5-(trifluoromethoxy)benzoyl chloride C₈H₃BrClF₃O₂ 308.46 Br (C3), -OCF₃ (C5), -COCl (C1) 1092461-36-3

Key Observations :

Substituent Positioning : Positional isomers (e.g., 4-bromo-2-(trifluoromethoxy)benzenesulfonyl chloride) exhibit distinct electronic effects. The trifluoromethoxy group at position 2 vs. 5 alters electron-withdrawing effects, impacting reactivity in electrophilic substitutions .

Functional Group Differences : Replacing -SO₂Cl with -COCl (benzoyl chloride) reduces acidity and alters nucleophilic substitution kinetics. Sulfonyl chlorides are more reactive toward amines, enabling efficient sulfonamide synthesis .

Sulfonamide Formation

This compound reacts with amines under basic aqueous conditions (pH 9.0) to form sulfonamides, a reaction critical in drug development (e.g., antibacterial agents) . By contrast, benzoyl chlorides (e.g., 3-bromo-5-(trifluoromethoxy)benzoyl chloride) form amides less readily due to lower leaving-group ability of -Cl in -COCl .

Cross-Coupling Reactions

The bromine atom at position 3 enables Suzuki-Miyaura coupling, facilitating aryl-aryl bond formation. This reactivity is shared with compounds like 3-bromo-5-(trifluoromethoxy)aniline hydrochloride, which participates in borylation reactions .

Preparation Methods

Starting Materials and Initial Functionalization

A common starting point is 3-bromo-5-(trifluoromethoxy)aniline or related derivatives, which can be further converted into the sulfonyl chloride. One documented approach involves preparing 3-bromo-5-trifluoromethylaniline as an intermediate, which shares structural similarity and can be adapted for trifluoromethoxy substituents through specific fluorination reactions.

The preparation of 3-bromo-5-trifluoromethylaniline involves:

  • Acetylation of 4-bromo-2-trifluorotoluidine.
  • Nitration under controlled acidic conditions.
  • Deacetylation and deamination steps.
  • Reduction to produce the aniline intermediate.

This sequence achieves a 43% overall yield and is amenable to industrial scale-up due to conventional unit operations and straightforward work-up procedures.

Introduction of the Trifluoromethoxy Group

The trifluoromethoxy group (-OCF3) is introduced typically via nucleophilic aromatic substitution or by using trifluoromethoxylation reagents under mild conditions to preserve the bromine substituent. While direct literature on 3-bromo-5-(trifluoromethoxy)benzenesulfonyl chloride preparation is limited, analogous methods for trifluoromethoxybenzene derivatives involve:

  • Using trifluoromethyl hypofluorite or related reagents.
  • Employing copper-mediated trifluoromethoxylation reactions.

These methods ensure regioselective incorporation of the trifluoromethoxy group at the 5-position.

Sulfonylation to Form the Sulfonyl Chloride

The sulfonyl chloride group is introduced by sulfonation of the aromatic ring followed by chlorination of the sulfonic acid intermediate. Typical reagents and conditions include:

  • Chlorosulfonic acid or sulfuryl chloride as sulfonylating agents.
  • Controlled temperature to avoid over-chlorination or decomposition.
  • Subsequent isolation of the sulfonyl chloride by crystallization or distillation.

The presence of electron-withdrawing trifluoromethoxy and bromine substituents influences the reactivity and regioselectivity of sulfonation, often requiring optimization of reaction time and temperature.

Example Synthetic Route Summary

Step Reaction Type Reagents/Conditions Key Notes
1 Acetylation Acetic acid, acetic anhydride, 50-60 °C Protect amine group for nitration
2 Nitration Sulfuric acid, nitric acid, 10-20 °C Introduces nitro group at desired position
3 Deacetylation Hydrochloric acid reflux Removes acetyl protecting group
4 Deamination Sodium nitrite, sulfuric acid, 0-10 °C Converts amine to diazonium intermediate
5 Reduction Iron powder, glacial acetic acid, reflux Converts nitro to amine
6 Trifluoromethoxylation Copper-mediated or nucleophilic substitution Introduces trifluoromethoxy group
7 Sulfonylation Chlorosulfonic acid or sulfuryl chloride Forms sulfonyl chloride group

This sequence is adapted from related synthetic methodologies for trifluoromethyl and sulfonyl chloride substituted benzenes.

Research Findings and Analysis

  • The acetylation step is critical for protecting the amine during nitration, achieving yields up to 98% with high purity (99.6% content).
  • Nitration under controlled temperature (below 20 °C) prevents side reactions and ensures regioselectivity.
  • Deacetylation and deamination steps employ conventional acid-base chemistry and diazotization, respectively, with efficient conversion rates.
  • Reduction using iron powder in acetic acid under reflux is a robust method for converting nitro groups to amines, essential for subsequent functionalization.
  • Trifluoromethoxylation requires careful reagent selection to maintain the bromine substituent and avoid overreaction.
  • Sulfonyl chloride formation is sensitive to reaction conditions due to the electron-withdrawing substituents; optimized temperatures and stoichiometry improve yield and purity.

Q & A

Q. What are the recommended methods for synthesizing 3-bromo-5-(trifluoromethoxy)benzenesulfonyl chloride?

Methodological Answer: The synthesis typically involves sequential halogenation and sulfonation steps. Starting from a trifluoromethoxy-substituted benzene derivative, bromination can be achieved using brominating agents like Br₂/FeBr₃ or N-bromosuccinimide (NBS) under controlled conditions. Subsequent sulfonation is performed via chlorosulfonic acid (ClSO₃H) treatment, followed by quenching with HCl to yield the sulfonyl chloride. For analogs like 3,5-bis(trifluoromethyl)benzenesulfonyl chloride, similar protocols are employed, emphasizing temperature control (~0–5°C) to avoid side reactions .

Q. How should researchers characterize this compound to confirm its purity and structure?

Methodological Answer: Use a combination of analytical techniques:

  • NMR Spectroscopy : ¹H, ¹³C, ¹⁹F, and ³⁵Cl NMR to confirm substituent positions and electronic environments. For example, the trifluoromethoxy group shows distinct ¹⁹F signals at ~-55 to -60 ppm .
  • LC-MS/HRMS : To verify molecular weight (C₇H₃BrClF₃O₃S, MW: 339.51 g/mol) and detect impurities .
  • Elemental Analysis : Validate stoichiometry, particularly for bromine (Br) and sulfur (S) content.
  • FT-IR : Confirm sulfonyl chloride (-SO₂Cl) stretching vibrations at ~1370–1390 cm⁻¹ and 1170–1190 cm⁻¹ .

Q. What safety protocols are critical when handling this compound?

Methodological Answer:

  • PPE : Wear nitrile gloves (JIS T 8116 standard), chemical-resistant lab coats, and safety goggles. Use fume hoods to prevent inhalation of vapors .
  • Storage : Store in a locked, cool (<25°C), ventilated area, protected from light and moisture. Use inert gas purging for long-term storage .
  • Spill Management : Neutralize spills with sodium bicarbonate, collect residues in sealed containers, and dispose via approved hazardous waste facilities .

Q. How does the compound react with common nucleophiles in substitution reactions?

Methodological Answer: The sulfonyl chloride group (-SO₂Cl) is highly electrophilic. In solvolysis studies, it reacts with:

  • Amines : Forms sulfonamides (e.g., R-NH₂ → R-SO₂-NHR') under mild conditions (0–25°C, THF/water).
  • Alcohols : Produces sulfonate esters in anhydrous dichloromethane with pyridine as a base.
  • Thiols : Generates disulfides or thioethers, requiring careful pH control to avoid overoxidation .

Advanced Research Questions

Q. What mechanistic insights exist for its solvolysis in fluoroalcohol-containing solvents?

Methodological Answer: In solvents like hexafluoroisopropanol (HFIP), solvolysis proceeds via a dual nucleophilic/electrophilic pathway. The electron-withdrawing trifluoromethoxy group stabilizes the transition state, accelerating reaction rates. Kinetic studies show a linear free-energy relationship (LFER) with ρ ≈ +2.5, indicating a highly polar transition state. Competitive hydrolysis pathways dominate in aqueous media, requiring anhydrous conditions for selective functionalization .

Q. How can this compound be utilized in cross-coupling reactions for complex molecule synthesis?

Methodological Answer: The bromine substituent enables Suzuki-Miyaura couplings. For example:

  • Pd-Catalyzed Coupling : React with aryl boronic acids (e.g., phenylboronic acid) in toluene/EtOH (3:1) at 80°C, using Pd(PPh₃)₄ and Na₂CO₃ as base. Yields >85% are reported for analogs like 2-[3-bromo-5-(trifluoromethoxy)phenyl]acetonitrile .
  • Buchwald-Hartwig Amination : Use Pd₂(dba)₃/Xantphos with primary amines to install amino groups at the bromine site .

Q. What are the stability challenges under varying experimental conditions?

Methodological Answer:

  • Thermal Decomposition : Above 100°C, the compound releases SO₂, HCl, and brominated byproducts. Use Schlenk lines for high-temperature reactions .
  • Photodegradation : UV light induces cleavage of the C-Br bond. Store in amber glass and conduct light-sensitive reactions under red LED .
  • Moisture Sensitivity : Hydrolyzes to benzenesulfonic acid derivatives within minutes in humid air. Use molecular sieves or P₂O₅ in reaction setups .

Q. What role does this compound play in medicinal chemistry research?

Methodological Answer: It serves as a key intermediate for:

  • Sulfonamide Drug Candidates : React with aminopyridines to create kinase inhibitors. For example, analogs like 3-bromo-N-methoxy-N-methyl-5-(trifluoromethyl)benzamide are explored for anticancer activity .
  • Protease Inhibitors : The sulfonyl chloride group modifies active-site cysteine residues, enabling mechanistic studies of enzymes like caspases .

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-Bromo-5-(trifluoromethoxy)benzenesulfonyl chloride
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3-Bromo-5-(trifluoromethoxy)benzenesulfonyl chloride

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